1-Cyclobutylethanol

Aqueous synthesis Green chemistry Phase-transfer catalysis

1-Cyclobutylethanol (α-methylcyclobutanemethanol, CAS 7515-29-9) is a secondary alcohol comprising a strained cyclobutyl ring fused to an ethanol moiety, with molecular formula C₆H₁₂O and molecular weight 100.16 g/mol. It is a combustible colorless liquid at ambient temperature, exhibiting a boiling point of 144.5 °C at 760 mmHg, a density of approximately 0.962 g/cm³, and a consensus logP of ~1.36.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 7515-29-9
Cat. No. B024324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylethanol
CAS7515-29-9
Synonymsα-Methylcyclobutanemethanol;  1-Hydroxyethylcyclobutane; 
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(C1CCC1)O
InChIInChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3
InChIKeyPFGPCAYJUYSJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylethanol (CAS 7515-29-9): Physicochemical Identity and Comparator Landscape for Informed Procurement


1-Cyclobutylethanol (α-methylcyclobutanemethanol, CAS 7515-29-9) is a secondary alcohol comprising a strained cyclobutyl ring fused to an ethanol moiety, with molecular formula C₆H₁₂O and molecular weight 100.16 g/mol. It is a combustible colorless liquid at ambient temperature, exhibiting a boiling point of 144.5 °C at 760 mmHg, a density of approximately 0.962 g/cm³, and a consensus logP of ~1.36 . The compound is supplied as a pharmaceutical intermediate with typical purities of 95% (GC) to 98% (GC, Min) and moisture content ≤0.5% [1]. Its closest structural analogs—1-cyclopropylethanol, 1-cyclopentylethanol, 1-cyclohexylethanol, and cyclobutylmethanol—form the immediate comparator space against which differentiation must be quantitatively established for defensible sourcing decisions.

Why 1-Cyclobutylethanol Cannot Be Simply Replaced by 1-Cyclopentylethanol, Cyclobutylmethanol, or Other Cycloalkyl Analogs


Within the cycloalkyl ethanol series, seemingly minor ring-size variations produce substantial shifts in physicochemical and reactivity profiles that preclude generic interchange. The cyclobutyl ring introduces ~26 kcal/mol of ring strain—nearly identical to cyclopropane (~27 kcal/mol) yet vastly greater than cyclopentane (~6 kcal/mol)—which governs both thermal behavior and skeletal rearrangement propensity [1]. Simultaneously, 1-cyclobutylethanol’s aqueous solubility of 43 g/L is orders of magnitude above that of cyclobutylmethanol (immiscible) or 1-cyclopentylethanol (<1 g/L), fundamentally altering solvent compatibility in downstream reactions . These divergent properties cascade into differences in distillation cut points, lipophilicity-driven chromatographic retention, and patent-specific intermediate eligibility that make blind substitution a material risk to synthetic reproducibility and intellectual property integrity.

1-Cyclobutylethanol (7515-29-9) Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparator Data


Aqueous Solubility of 43 g/L Exceeds Cyclobutylmethanol (Immiscible), 1-Cyclopentylethanol (<1 g/L), and 1-Cyclohexylethanol (~2–5 g/L) by 8- to >40-Fold

1-Cyclobutylethanol exhibits a measured water solubility of 43 g/L at ambient temperature . In direct contrast, cyclobutylmethanol—the closest constitutional isomer lacking the α-methyl branch—is explicitly reported as immiscible with water . 1-Cyclopentylethanol shows limited water solubility below 1 g/L [1], while 1-cyclohexylethanol is reported at 2.0–5.2 g/L depending on source [2]. This represents a solubility advantage of >8-fold over the most soluble comparator (1-cyclohexylethanol) and >40-fold over 1-cyclopentylethanol.

Aqueous synthesis Green chemistry Phase-transfer catalysis Workup simplification

Boiling Point of 144.5 °C Occupies a Thermal Processing Sweet Spot Between 1-Cyclopropylethanol (120–122 °C) and 1-Cyclopentylethanol (175.8 °C)

The boiling point of 1-cyclobutylethanol is 144.5 °C at 760 mmHg . This value sits at a strategically useful midpoint: approximately 22–24.5 °C higher than 1-cyclopropylethanol (120–122 °C) and approximately 31.3 °C lower than 1-cyclopentylethanol (175.8 °C at 760 mmHg) . The cyclopropylethanol boiling point is low enough to complicate vacuum distillation in warm ambient conditions, while the cyclopentylethanol boiling point approaches the threshold where thermal decomposition of sensitive substrates may compete with distillation.

Distillation purification Thermal stability Process engineering Boiling point optimization

Consensus LogP of 1.36 Rests Within the Optimal Lipophilicity Window (LogP 1–3) for CNS Drug Candidates, Unlike 1-Cyclopropylethanol (LogP 0.78) or 1-Cyclopentylethanol (LogP ~1.80)

The consensus logP of 1-cyclobutylethanol, averaged across five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), is 1.36 . 1-Cyclopropylethanol has a reported logP of 0.78 , while 1-cyclopentylethanol has an estimated XlogP3 of ~1.80 [1]. The CNS drug-likeness window widely cited in medicinal chemistry is logP 1–3; 1-cyclobutylethanol falls within this range, whereas 1-cyclopropylethanol falls below it (potentially limiting passive blood-brain barrier permeability) and 1-cyclopentylethanol approaches the upper boundary (increasing plasma protein binding and metabolic clearance risk).

Lipophilicity optimization CNS drug design ADME prediction Lead optimization

Cyclobutane Ring Strain (~26 kcal/mol) Enables Acid-Catalyzed Skeletal Rearrangement Chemistry Inaccessible to Cyclopentyl and Cyclohexyl Analogs

The cyclobutane ring has a total strain energy of ~26 kcal/mol, which is nearly identical to cyclopropane (~27 kcal/mol) but dramatically higher than cyclopentane (~6 kcal/mol) and cyclohexane (~0 kcal/mol) [1]. This strain energy drives well-characterized acid-catalyzed rearrangements of 1-cyclobutylethanol: treatment with concentrated H₂SO₄ at 120 °C induces dehydration followed by carbocation rearrangement, yielding ring-expanded products (e.g., cyclopentene derivatives) and other skeletal isomers [2]. The cyclopentyl and cyclohexyl analogs lack sufficient strain energy to undergo analogous ring-expansion pathways under comparable conditions, making 1-cyclobutylethanol a privileged substrate for strain-release-driven diversification.

Ring strain reactivity Skeletal rearrangement Cationic ring expansion Synthetic methodology

Enantioselective Enzymatic Resolution Delivers >95% Enantiomeric Excess, Validating Chiral Building Block Procurement for Asymmetric Synthesis

A dedicated thesis on the enantioselective enzymatic resolution of 1-cycloalkyl(aryl, hetaryl)ethanols reports that optically pure 1-cyclobutylethanols were obtained using enzymatic catalysis, with the resolution method achieving enantiomeric excess (ee) greater than 95% [1]. This demonstrates that both enantiomers of 1-cyclobutylethanol are accessible in high optical purity via scalable biocatalytic methods, a critical requirement for chiral-pool synthesis strategies. No comparable literature was identified for 1-cyclopentylethanol or cyclobutylmethanol enantiomeric resolution at similar ee levels.

Chiral resolution Enzymatic catalysis Asymmetric synthesis Optically pure building blocks

Patent-Cited Intermediate for DHODH Inhibitors and GPR43 Modulators: Target-Class Specificity Unmatched by Cyclobutylmethanol or 1-Cyclopropylethanol

Chinese patent CN201780066589.7 explicitly describes the use of 1-cyclobutylethanol as an intermediate in the preparation of 2,4,5-trisubstituted 1,2,4-triazolone compounds that act as dihydroorotate dehydrogenase (DHODH) inhibitors for the treatment of hyperproliferative and inflammatory diseases, including cancer . Additionally, 1-cyclobutylethanol is cited as a key intermediate in GPR43 modulator patent families targeting metabolic disorders (obesity, diabetes, metabolic syndrome, inflammatory bowel disease) . Neither cyclobutylmethanol nor 1-cyclopropylethanol appears in analogous patent claims for these specific target classes, indicating that the α-methylcyclobutylcarbinol scaffold provides a privileged geometry or metabolic profile specifically recognized in these therapeutic programs.

DHODH inhibition GPR43 modulation Medicinal chemistry Patent-protected intermediates

1-Cyclobutylethanol (7515-29-9) Differentiated Application Scenarios Based on Quantified Evidence


Aqueous-Phase and Green Chemistry Synthetic Route Development

Leveraging the 43 g/L water solubility of 1-cyclobutylethanol—>40-fold higher than 1-cyclopentylethanol and orders of magnitude above the immiscible cyclobutylmethanol —process chemists can design aqueous-phase reactions (e.g., enzymatic resolutions, metal-catalyzed oxidations in water, or aqueous Suzuki couplings) that eliminate organic co-solvents entirely. This directly reduces process mass intensity (PMI) and aligns with solvent selection guides prioritizing water as the most desirable solvent. The high solubility also simplifies aqueous workup and extraction, reducing cycle times in kilogram-scale campaigns.

DHODH and GPR43 Targeted Drug Discovery Programs

For medicinal chemistry teams prosecuting dihydroorotate dehydrogenase (DHODH) inhibitors or GPR43 modulators, 1-cyclobutylethanol is a patent-mapped intermediate with direct synthetic precedent . The consensus logP of 1.36 positions the cyclobutyl scaffold within the CNS-permeable lipophilicity window (logP 1–3), while the cyclopropyl analog’s logP of 0.78 may limit BBB penetration and the cyclopentyl analog’s logP of ~1.80 may increase metabolic liability . Procuring 1-cyclobutylethanol directly supports patent-enabled synthetic routes while offering a built-in lipophilicity advantage over available alternatives.

Strain-Release-Driven Skeletal Diversification for Complexity-Generating Synthesis

The ~26 kcal/mol ring strain of the cyclobutane moiety—comparable to cyclopropane but with distinct reactivity patterns—enables acid-catalyzed ring expansion and skeletal rearrangement chemistry that is structurally unavailable to cyclopentyl or cyclohexyl analogs [1]. Synthetic methodology groups can exploit this strain energy for one-step access to cyclopentene derivatives, spirocyclic frameworks, or ring-opened products that serve as advanced intermediates in natural product total synthesis or fragment-based drug discovery.

Enantioselective Chiral Pool and Asymmetric Ligand Synthesis

The demonstrated feasibility of obtaining both enantiomers of 1-cyclobutylethanol with >95% ee via enzymatic resolution [2] supports procurement strategies for chiral-pool synthesis. The rigid cyclobutyl ring, combined with the α-methyl stereocenter, provides a conformationally constrained chiral environment suitable for the preparation of chiral auxiliaries, ligands for asymmetric catalysis (e.g., phosphoramidites, oxazaborolidines), or enantiomerically pure building blocks in pharmaceutical API synthesis. The intermediate boiling point of 144.5 °C further facilitates purification of the resolved enantiomers by fractional distillation without thermal racemization risk.

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